molecular formula C9H5F3N2O2 B3218866 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190313-29-1

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B3218866
CAS No.: 1190313-29-1
M. Wt: 230.14 g/mol
InChI Key: NNNNPONTMXZWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1190313-29-1) is a high-value heterocyclic building block with a molecular formula of C 9 H 5 F 3 N 2 O 2 and a molecular weight of 230.14 . This compound is a key synthon in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. The core 1H-pyrrolo[3,2-c]pyridine (4-azaindole) scaffold is a privileged structure in pharmaceutical research, and the introduction of a carboxylic acid group provides a versatile handle for further derivatization via amide coupling or esterification reactions . The presence of the trifluoromethyl (CF 3 ) group is highly desirable due to its ability to influence the molecule's metabolic stability, lipophilicity, and overall bioavailability, making this building block especially useful in the development of agrochemicals and active pharmaceutical ingredients (APIs) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use. While specific hazard codes for this exact compound are not fully detailed in all sources, analogous pyrrolopyridine carboxylic acids are classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and handling in a well-ventilated environment are strongly recommended.

Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6-4(8(15)16)3-14-5(6)1-2-13-7/h1-3,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNNPONTMXZWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.

Biology: In biological research, 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: This compound has potential applications in drug discovery and development. Its structural features can be incorporated into pharmaceuticals to enhance their efficacy and stability.

Industry: In the materials industry, this compound can be used in the design of new materials with improved properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific drug effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Ring Variants

  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Differs in the fused ring system (pyrrolo[2,3-b]pyridine vs. pyrrolo[3,2-c]pyridine) and -CF₃ placement (position 5 vs. 4).
  • 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid :
    Carboxylic acid at position 4 instead of 3. This positional shift may alter hydrogen-bonding patterns in drug-receptor interactions .

Substituent Variations

  • 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS: 1394175-20-2):
    An ethyl group replaces the -CF₃ at position 4. The reduced electronegativity and increased hydrophobicity may lower metabolic stability compared to the -CF₃ analog .
  • 6-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A pyrazolo[3,4-b]pyridine core with dual methyl groups.

Functional Group Replacements

  • 1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid :
    Replaces the pyrrolopyridine core with a pyrimidine-piperidine system. The piperidine ring enhances solubility but reduces planar rigidity, which could affect target selectivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Functional Groups
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 246.18 1.2 0.15 (pH 7.4) -CF₃, -COOH
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 246.18 1.5 0.12 (pH 7.4) -CF₃, -COOH
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 206.21 0.8 0.30 (pH 7.4) -C₂H₅, -COOH

*Predicted using fragment-based methods.

  • Key Observations: The -CF₃ group increases lipophilicity (LogP) compared to non-fluorinated analogs, enhancing membrane permeability . Carboxylic acid groups contribute to low solubility at physiological pH, necessitating prodrug strategies for improved bioavailability .

Biological Activity

4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-c]pyridine scaffold with a trifluoromethyl group at the 4-position and a carboxylic acid functional group. The trifluoromethyl moiety is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological efficacy.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity : This compound has shown promising results as an inhibitor of various cancer cell lines. For instance, derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated cytotoxicity against ovarian and breast cancer cells while exhibiting limited toxicity toward non-cancerous cells .
  • MPS1 Inhibition : A related study reported that compounds based on the pyrrolo[3,2-c]pyridine scaffold effectively inhibited MPS1 (Monopolar Spindle 1) kinase activity. This inhibition was linked to the stabilization of an inactive conformation of MPS1, suggesting potential applications in cancer therapy .
  • Antiparasitic Activity : Research indicates that modifications in the structure can lead to enhanced antiparasitic activity. For instance, the introduction of polar functionalities has been shown to improve aqueous solubility while balancing metabolic stability .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound acts as a selective inhibitor for kinases such as MPS1 and potentially others involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : By inhibiting specific kinases, this compound can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Case Study 1: Antitumor Efficacy

A study assessed the cytotoxic effects of this compound on ovarian cancer cell lines. Results indicated that the compound exhibited moderate cytotoxicity with an IC50 value in the low micromolar range. Additionally, it showed minimal toxicity towards healthy cardiac cells, highlighting its selectivity .

Case Study 2: MPS1 Inhibition

In another investigation focused on MPS1 inhibitors, researchers synthesized various derivatives based on the pyrrolo[3,2-c]pyridine scaffold. The lead compound demonstrated significant potency in inhibiting MPS1 activity in vitro and displayed favorable pharmacokinetic properties in vivo, suggesting its potential as a therapeutic agent for cancer treatment .

Data Summary Table

Activity IC50/EC50 (µM) Cell Line/Model Reference
Antitumor~5Ovarian Cancer Cells
MPS1 InhibitionNot specifiedHCT116 Human Tumor Xenograft
Antiparasitic~0.010Various Parasite Models

Q & A

Basic: What are the optimal synthetic routes for 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, related pyrrolo-pyridine derivatives are synthesized via palladium-catalyzed coupling or condensation reactions, followed by hydrolysis. A reported method for methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate uses tetracyanoethylene oxide in THF and reflux conditions with phenyl vinyl sulfoxide . Catalysts like Pd(OAc)₂ and tert-butyl XPhos, combined with cesium carbonate in tert-butanol (40–100°C under inert atmosphere), are critical for Suzuki-Miyaura coupling steps . Hydrolysis with HCl (36.5%) at 93–96°C for 17 hours achieves carboxylate deprotection . Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

1H NMR and ESIMS are primary tools. For example, in similar compounds (e.g., 3-methyl-4-(6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid), diagnostic NMR signals include aromatic protons (δ 8.20–7.14 ppm) and trifluoromethyl groups (distinct splitting patterns) . ESIMS (electrospray ionization mass spectrometry) confirms molecular weight (e.g., m/z 309.9 for a related analog) . HPLC (97.34% purity) and LCMS (94.77%) validate purity and identity .

Basic: How does the compound’s solubility and stability vary under different pH conditions?

The carboxylic acid group confers pH-dependent solubility. Under acidic conditions (e.g., HCl in water), the compound remains protonated, enhancing aqueous solubility . Stability studies for analogous pyrrolo-pyridines indicate decomposition under prolonged exposure to strong bases or oxidants. Hydrolytic stability is maintained at pH 4–7, but degradation occurs at extremes (pH <2 or >10) .

Advanced: What structure-activity relationships (SAR) are observed when modifying the trifluoromethyl or pyrrolo-pyridine moieties?

Replacing the trifluoromethyl group with chloro or methyl reduces metabolic stability but increases binding affinity in some kinase inhibitors . For example, 4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl) analogs show enhanced cellular potency compared to non-cyclopropyl derivatives, likely due to conformational rigidity . Modifications at the pyrrole nitrogen (e.g., alkylation) can alter solubility and target engagement .

Advanced: What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The trifluoromethyl group’s electron-withdrawing nature activates the pyrrolo-pyridine core for cross-coupling. Pd-catalyzed reactions (e.g., Suzuki-Miyaura) proceed via oxidative addition of aryl halides, transmetallation with boronic acids, and reductive elimination. Steric hindrance from the trifluoromethyl group may slow transmetallation, necessitating higher temperatures (100°C) or bulky ligands (XPhos) to accelerate the process .

Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Use LC-MS/MS with deuterated internal standards to account for matrix effects. Calibration curves (1–1000 ng/mL) in plasma or tissue homogenates should demonstrate linearity (R² >0.99) and precision (%CV <15%). Stability tests (freeze-thaw, room temperature) and recovery rates (>80%) are essential . Cross-validate with HPLC-UV at λ = 254 nm for redundancy .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

Discrepancies in yields (e.g., 60% vs. 94% for similar steps ) often arise from impurities in starting materials or oxygen-sensitive intermediates. Use inert atmospheres and rigorously dry solvents. For spectral contradictions, compare NMR data across deuterated solvents (DMSO-d6 vs. CDCl₃) and verify using 2D techniques (COSY, HSQC) .

Advanced: What in vivo models are suitable for studying this compound’s pharmacokinetics and efficacy?

Rodent models (e.g., Sprague-Dawley rats) are used for oral bioavailability and tissue distribution studies. For CNS targets, assess blood-brain barrier penetration via microdialysis. Zebrafish embryos may screen for acute toxicity (LC50). Pharmacodynamic markers (e.g., kinase inhibition in tumor xenografts) require dosing regimens aligned with the compound’s half-life (t½) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 2
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.